1-(Benzyloxy)-2-ethynyl-4-methylbenzene
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Overview
Description
1-(Benzyloxy)-2-ethynyl-4-methylbenzene is an organic compound featuring a benzene ring substituted with a benzyloxy group, an ethynyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-ethynyl-4-methylbenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group.
Benzyl Protection: The hydroxyl group is then protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with an ethynyl group to introduce the ethynyl substituent.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic route for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-ethynyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Ethyl-substituted benzene.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-ethynyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-ethynyl-4-methylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding, while the ethynyl group can engage in π-π interactions. These interactions influence the compound’s reactivity and binding affinity with biological molecules.
Comparison with Similar Compounds
1-(Benzyloxy)-2-ethynylbenzene: Lacks the methyl group, resulting in different reactivity and applications.
1-(Benzyloxy)-4-methylbenzene: Lacks the ethynyl group, affecting its chemical properties and uses.
2-Ethynyl-4-methylphenol: Lacks the benzyloxy group, altering its interaction with other molecules.
Uniqueness: 1-(Benzyloxy)-2-ethynyl-4-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethynyl-4-methyl-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-15-11-13(2)9-10-16(15)17-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDOKWQOVHPLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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